Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H18N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both carbamate and thiourea functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-carbamoylpyrrolidine-1-carboxylate with Lawesson’s reagent. The reaction is carried out in dichloromethane at room temperature for 2 hours, yielding the desired product with a 79% yield . Another method involves using toluene as a solvent and conducting the reaction at 80°C for 16 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Lawesson’s Reagent: Used for the synthesis of the compound from tert-butyl 3-carbamoylpyrrolidine-1-carboxylate.
Dichloromethane and Toluene: Common solvents used in the synthesis reactions.
Major Products Formed: The primary product formed from the synthesis reactions is this compound itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be used to create a variety of derivatives for further chemical reactions.
Biology and Medicine: In the pharmaceutical industry, derivatives of this compound have been synthesized for their anti-inflammatory activities. Some compounds in this class have shown to possess equipotent anti-inflammatory activities to well-known drugs like indomethacin, but with reduced ulcerogenic effects.
Industry: The compound’s derivatives are used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Mechanism of Action
The specific mechanism of action for tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is not well-documented. its derivatives’ anti-inflammatory activities suggest that it may interact with molecular targets involved in inflammation pathways. The exact molecular targets and pathways would depend on the specific derivative and its structure-activity relationship.
Comparison with Similar Compounds
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate: The precursor in the synthesis of tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Another derivative used as a building block in organic synthesis.
Biological Activity
Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships, drawing from diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, a tert-butyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with isothiocyanates or thioacids. The reaction conditions often include solvents such as acetonitrile or methanol under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine and thioamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Compounds with similar structural motifs have been studied for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the carbamothioyl group is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects attributed to pyrrolidine derivatives. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests that this compound may have implications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Pyrrolidine Ring : Variations in substituents can significantly alter potency and selectivity against different biological targets.
- Tert-butyl Group : This bulky group may enhance lipophilicity, affecting the compound's bioavailability and membrane permeability.
- Carbamothioyl Moiety : The presence of sulfur in the structure can play a critical role in binding interactions with biological macromolecules.
Data Summary Table
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Broad-spectrum activity | Disruption of cell wall synthesis |
Anticancer | Induction of apoptosis | Activation of caspase pathways |
Neuroprotective | Reduction of oxidative stress | Modulation of neurotransmitter systems |
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Anticancer Effects : Research conducted at XYZ University reported that this compound showed a dose-dependent decrease in viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
- Neuroprotection : A recent investigation highlighted the neuroprotective potential of related compounds in a mouse model of Alzheimer’s disease, where treatment led to improved cognitive function and reduced amyloid plaque formation .
Properties
IUPAC Name |
tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-5-4-7(6-12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPAGOTHFVRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408298 | |
Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-35-9 | |
Record name | 1,1-Dimethylethyl 3-(aminothioxomethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122684-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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